

Introduction: The Stra

Compound of Interest

Compound Name: 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B113247

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The tri

metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]

When combined with the versatile 3-amino-2-pyridone core, the resulting **3-Amino-5-(trifluoromethyl)pyridin-2-ol** structure becomes a highly valua

development of novel therapeutic agents. Derivatives of trifluoromethylpyridines have shown significant promise in oncology and as antibacterial ager

This guide provides a detailed exploration of the synthesis of the **3-Amino-5-(trifluoromethyl)pyridin-2-ol** core and outlines robust, field-proven stra

Part 1: Synthesis of the Core Scaffold

The parent compound, **3-Amino-5-(trifluoromethyl)pyridin-2-ol**, serves as the crucial starting point for all subsequent derivatization. While commer

approach involves a cyclocondensation reaction using a trifluoromethyl-containing building block, a strategy well-established for constructing substitui

A generalized synthetic pathway is illustrated below. The process typically starts from a trifluoromethylated β -ketoester or a similar activated precurs

Caption: Generalized synthetic pathway for the core scaffold.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is critical before proceeding with derivatization.

Property	Value
CAS Number	90778-25-9
Molecular Formula	C ₆ H ₅ F ₃ N ₂ O
Molecular Weight	192.11 g/mol
Appearance	Off-white to pale yellow crystalline
Melting Point	164-168 °C
Solubility	Sparingly soluble in water; Soluble

Part 2: Key Derivatization Strategies and Protocols

The **3-Amino-5-(trifluoromethyl)pyridin-2-ol** scaffold offers three primary points for modification, allowing for the systematic exploration of chemical



Caption: Key derivatization sites on the core scaffold.

Strategy 1: N¹-Alkylation of the Pyridone Ring

Alkylation at the pyridone nitrogen is a common strategy to increase lipophilicity and modulate hydrogen bonding potential. This reaction typically pro

Causality Behind Experimental Choices:

- Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred.[\[13\]](#)[\[14\]](#) These bases are strong end
- Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is ideal. These solvents effectively dissolve the pyridone

Protocol 1: Synthesis of 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one[\[12\]](#)

- Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add **3-Amino-5-(trifluoromethyl)pyridin-2-ol** (1.0 eq), potassium carbor
- Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

- **Reaction:** Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, cool the mixture to room temperature and pour it into ice-water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (N
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the

Strategy 2: Derivatization of the 3-Amino Group

The exocyclic amino group is a potent nucleophile and a key handle for introducing diversity. Acylation to form amides is one of the most robust and v

Causality Behind Experimental Choices:

- **Reagents:** Acyl chlorides or acid anhydrides are highly reactive electrophiles that readily acylate the amino group. The reaction is often performed i
- **Base:** A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reac

Protocol 2: Synthesis of N-(2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

- **Setup:** Dissolve **3-Amino-5-(trifluoromethyl)pyridin-2-ol** (1.0 eq) in anhydrous dichloromethane (DCM) or THF in a flask under nitrogen. Add triet
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. A precipitate of triethylamine hydrochloride may fo
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- **Work-up:** Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous
- **Purification:** Concentrate the filtrate in vacuo. The crude amide can often be purified by recrystallization or silica gel chromatography.

Strategy 3: O-Alkylation of the 2-Hydroxyl Group

The pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine form. While N-alkylation is generally favored under moderate basic conditions

Causality Behind Experimental Choices:

- **Base:** A strong base like sodium hydride (NaH) is required to generate the phenoxide-like oxygen anion (phenols are generally more acidic than an
- **Selectivity:** The choice of base and reaction conditions is critical to control the N- vs. O-alkylation selectivity. The harder oxygen nucleophile may fa

Protocol 3: Synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-amine

- **Setup:** To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under nitrogen, add a solution of :
- **Anion Formation:** Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydro
- **Reagent Addition:** Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
- **Reaction:** Allow the reaction to proceed at room temperature overnight. Monitor for the formation of the product by LC-MS.
- **Work-up:** Carefully quench the reaction by the slow addition of water at 0 °C.
- **Extraction:** Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
- **Purification:** Remove the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the O-alkylated product

Part 3: Applications in Drug Discovery and Lead Optimization

The derivatization of the **3-Amino-5-(trifluoromethyl)pyridin-2-ol** core provides access to a vast chemical library for screening against various biolo

- Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology.[3] Derivatization of t
- Antibacterial Agents: Trifluoromethyl-substituted heterocycles have demonstrated potent activity against drug-resistant bacterial strains.[3][6] The li
- Agrochemicals: Beyond pharmaceuticals, trifluoromethylpyridine derivatives are extensively used as active ingredients in modern agrochemicals, ir

The systematic application of the synthetic strategies outlined in this guide enables the fine-tuning of a lead compound's properties, a critical step in tl

Caption: Logical workflow from core scaffold to applications.

Conclusion

The **3-Amino-5-(trifluoromethyl)pyridin-2-ol** scaffold is a powerful and versatile platform for the synthesis of novel, biologically active compounds. / optimization. The protocols and strategies detailed in this guide provide a robust framework for harnessing the full potential of this valuable chemical i

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